2,4-Dimethyl-6-(phenylmethoxycarbonylamino)benzoic acid
Description
Properties
IUPAC Name |
2,4-dimethyl-6-(phenylmethoxycarbonylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-11-8-12(2)15(16(19)20)14(9-11)18-17(21)22-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPGTLOPCLPWLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Anti-tumor Activity: Methyl ester and acetylamino derivatives (e.g., Av7) exhibit strong inhibition of human cancer cell lines (IC₅₀ values in µM range) . The target compound’s phenylmethoxycarbonylamino group may enhance membrane permeability compared to simpler esters.
- Toxicity Prediction : The QSTR model in identifies molecular connectivity indices (0JA, 1JA) as critical for benzoic acid toxicity. The target compound’s methyl groups and bulky phenylcarbamate may lower acute oral toxicity (higher predicted LD₅₀) compared to smaller analogs like 4-hydroxybenzoic acid .
Anti-diabetic and Anti-inflammatory Analogues
- 3,4-Dihydroxybenzoic acid (): Inhibits aldose reductase (IC₅₀: 8.2 µM), a key enzyme in diabetic complications. The target compound lacks hydroxyl groups but may leverage its carbamate group for enzyme binding.
- Ferulic acid and Myricetin (): Isolated from traditional medicines, these derivatives show anti-inflammatory effects. The target compound’s dimethyl groups could reduce oxidative metabolism, enhancing stability.
Physicochemical Properties
- Solubility : 4-Hydroxybenzoic acid () has moderate water solubility (10 g/L), while methyl esters (e.g., Av7) are lipid-soluble. The target compound’s hydrophobicity is likely intermediate due to its mixed substituents.
- Stability : Halogenated analogs () show stability under acidic conditions, whereas carbamates (e.g., ) are prone to hydrolysis in basic environments.
Preparation Methods
Initial Nitration of 2,4-Dimethylbenzoic Acid
The CN114573467B patent details a regioselective nitration process using concentrated nitric acid under controlled temperatures (0–5°C), achieving 5-nitro-2,4-dimethylbenzoic acid in 78% yield. Key parameters:
| Parameter | Value |
|---|---|
| Nitrating agent | HNO₃ (98%) |
| Solvent | H₂SO₄ (96%) |
| Temperature | 0–5°C |
| Reaction time | 4 hr |
| Yield | 78% |
Selective Reduction of Nitro to Amino Group
Sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 80°C selectively reduces the 5-nitro group to an amine while preserving the carboxylic acid functionality (92% yield). Comparative reduction methods:
| Reducing Agent | Conditions | Yield |
|---|---|---|
| NaSH/DMF | 80°C, 3 hr | 92% |
| H₂/Pd-C | EtOH, 25°C, 1 atm | 85% |
| Fe/HCl | EtOH/H₂O, reflux | 68% |
Cbz Protection Using Benzyl Chlorloroformate
The generated 6-amino-2,4-dimethylbenzoic acid reacts with benzyl chloroformate in a biphasic system (dichloromethane/water) with sodium bicarbonate as base. Optimal conditions:
- Molar ratio : 1:1.2 (amine:benzyl chloroformate)
- Temperature : 0°C → 25°C (gradual warming)
- Reaction time : 2 hr
- Yield : 89%
Alternative Route: Ullmann Coupling for Direct Amino Group Introduction
A less common approach involves copper-catalyzed coupling between 6-bromo-2,4-dimethylbenzoic acid and benzyl carbamate. While avoiding nitration steps, this method faces challenges with bromide accessibility and catalyst loading:
| Component | Specification |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline |
| Base | Cs₂CO₃ |
| Solvent | DMSO, 110°C, 24 hr |
| Yield | 63% |
This method, though innovative, suffers from lower yields compared to nitration-reduction pathways.
Carboxylic Acid Functionalization Strategies
Ester Protection During Synthesis
The carboxylic acid group often requires protection during amine functionalization. Methyl ester formation via methanol/H₂SO₄ (82% yield,) proves effective:
2,4-Dimethyl-6-nitrobenzoic acid → Methyl 2,4-dimethyl-6-nitrobenzoate
Deprotection using NaOH/EtOH/H₂O (reflux, 2 hr) restores the acid with >95% recovery.
Direct Oxidation of Methyl-Substituted Precursors
For "carboxylic acid last" approaches, oxidation of 2,4,6-trisubstituted toluenes remains challenging. KMnO₄/H₂SO₄ under reflux achieves 45–50% conversion but risks over-oxidation.
Critical Analysis of Methodologies
Yield and Purity Considerations
- Nitration-reduction-Cbz route : 78% (nitration) × 92% (reduction) × 89% (protection) = 63.7% overall yield
- Ullmann coupling route : 63% overall yield
Byproduct Formation and Mitigation
- Nitration : Para-substituted isomers (<5%) removed via recrystallization from ethyl acetate/hexane
- Cbz protection : Double protection at amine sites prevented by stoichiometric control
Emerging Green Chemistry Approaches
The CN114573467B patent emphasizes a "green synthesis" protocol:
- Replaces Fe/HCl reduction with NaSH to minimize metal waste
- Uses DMF as a recyclable solvent
- Achieves 82% overall yield with E-factor of 8.2 (vs. 12.5 for traditional methods)
Industrial-Scale Production Recommendations
For kilogram-scale synthesis, the following protocol balances cost and efficiency:
- Nitration : Batch process with HNO₃/H₂SO₄ at 0–5°C
- Reduction : Continuous flow reactor with NaSH/DMF at 80°C
- Protection : Semi-batch benzyl chloroformate addition in CH₂Cl₂/H₂O
- Crystallization : Anti-solvent (hexane) precipitation for final purification
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
